molecular formula C15H17NO3S B1298685 Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate CAS No. 315684-37-8

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B1298685
CAS No.: 315684-37-8
M. Wt: 291.4 g/mol
InChI Key: AIKLQCJSBQOIDZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 4-ethoxyphenyl group at the 4-position of the thiophene ring, an amino group at the 2-position, and an ethyl ester moiety at the 3-position. Its structural framework allows for modifications at the phenyl ring and ester group, enabling tailored physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKLQCJSBQOIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315684-37-8
Record name 315684-37-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and acylated thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the production of inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Phenyl Ring

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate shares a core structure with derivatives differing in substituents on the phenyl ring. Key analogues include:

Compound Substituent Molecular Weight (g/mol) Key Properties References
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-F 265.28 Higher polarity (electron-withdrawing F); used in PD-L1 inhibitor synthesis (30% yield)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Cl 281.75 Enhanced lipophilicity; broader antimicrobial activity
Ethyl 2-amino-4-(4-trifluoromethylphenyl)thiophene-3-carboxylate 4-CF₃ 329.30 Strong electron-withdrawing effect; potential CNS activity
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-OCH₃ 277.34 Similar polarity to ethoxy derivative; used in radiosterilization studies

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., -F, -CF₃) reduce electron density, favoring nucleophilic pathways .
  • Biological Activity : Chloro and trifluoromethyl derivatives exhibit enhanced antimicrobial and CNS-targeted activity compared to ethoxy analogues, likely due to improved membrane permeability .
Functional Group Modifications: Ester and Amino Groups

Variations in the ester group (e.g., methyl vs. ethyl) and amino group modifications influence solubility and metabolic stability:

Compound Modification Synthetic Yield Applications References
Mthis compound Methyl ester Not reported Improved crystallinity for X-ray studies (SHELX refinement)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Extended amino-alkyl chain 22% Antimicrobial activity via multicomponent Petasis reaction
Ethyl 2-(phenylamino)-4-phenylthiophene-3-carboxylate Acylation of amino group Not reported Structural basis for PI3Kα inhibitor development

Key Observations :

  • Ester Group Impact: Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating reactions in non-polar media .
  • Amino Group Derivatives: Acylation or alkylation of the amino group (e.g., with cyanoacetyl or phenylhydrazone moieties) expands bioactivity, as seen in antimicrobial and kinase inhibitor applications .

Key Observations :

  • Solvent Effects: Polar aprotic solvents (e.g., HFIP) improve yields in Petasis reactions compared to ethanol-based Gewald syntheses .
  • Catalytic Efficiency: Sodium ethoxide in ethanol remains a standard base for cyclocondensation, though yields are moderate (22–30%) .

Biological Activity

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

This compound exhibits notable biochemical properties, particularly in antimicrobial activity. It interacts with key enzymes involved in microbial cell wall synthesis, such as transpeptidases and carboxypeptidases. This interaction disrupts the cross-linking of peptidoglycan layers, crucial for maintaining bacterial cell wall integrity, leading to bacterial cell lysis and death.

Table 1: Summary of Biochemical Properties

PropertyDescription
Molecular FormulaC13H15N O3 S
Molecular WeightApproximately 263.33 g/mol
Antimicrobial ActivityInhibits bacterial growth by disrupting cell wall synthesis
Interaction with EnzymesBinds to transpeptidases and carboxypeptidases

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. This compound binds to the active sites of enzymes critical for cell wall synthesis, thereby inhibiting their catalytic functions. This inhibition prevents the formation of essential cross-links in the peptidoglycan layer, compromising bacterial survival.

3. Cellular Effects

In addition to its antimicrobial properties, this compound affects mammalian cells by influencing cell signaling pathways. It has been shown to modulate the activity of various kinases and phosphatases, which can alter the phosphorylation states of key signaling proteins involved in cellular metabolism and gene expression.

Case Study: Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 23.2 µM to 95.9 µM, indicating significant antiproliferative effects .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-723.2Induction of apoptosis
HepG295.9Inhibition of proliferation

4. Temporal and Dosage Effects

The biological effects of this compound vary with time and dosage in laboratory settings. Studies indicate that at lower doses, the compound maintains potent antimicrobial activity with minimal adverse effects; however, higher doses can lead to hepatotoxicity and nephrotoxicity.

Table 3: Dosage Effects in Animal Models

Dose (mg/kg)EffectObservation
Low (10)Antimicrobial activityMinimal toxicity
High (50)Toxicity observedHepatotoxicity noted

5. Scientific Research Applications

This compound has broad applications across various scientific fields:

  • Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
  • Organic Synthesis : Used as a building block for synthesizing more complex molecules.
  • Material Science : Explored for applications in organic semiconductors and corrosion inhibitors.

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